molecular formula C20H19F3N2O5 B4163005 1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate

1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate

Cat. No. B4163005
M. Wt: 424.4 g/mol
InChI Key: NOGHTCYRMHENSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate is a chemical compound with potential applications in scientific research. This compound is commonly known as TBBO and is a benzimidazole derivative. TBBO has been found to exhibit several biochemical and physiological effects, making it a promising compound for further research.

Mechanism of Action

The mechanism of action of TBBO is not fully understood. However, it has been suggested that TBBO may interact with DNA and inhibit DNA synthesis, leading to cell death. TBBO has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
TBBO has been found to exhibit several biochemical and physiological effects. It has been reported to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. TBBO has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication. Additionally, TBBO has been found to increase the production of reactive oxygen species, leading to oxidative stress in cells.

Advantages and Limitations for Lab Experiments

TBBO has several advantages as a research compound. It is easy to synthesize and is stable under normal laboratory conditions. However, TBBO has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, TBBO has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.

Future Directions

There are several future directions for research on TBBO. One potential avenue of research is to investigate its potential as a cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Additionally, TBBO's mechanism of action is not fully understood, so further research is needed to elucidate its molecular targets. Finally, TBBO's potential as a therapeutic agent for other diseases, such as Alzheimer's disease, should be explored.

Scientific Research Applications

TBBO has been found to have potential applications in scientific research. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. TBBO has also been found to inhibit the growth of several cancer cell lines, making it a promising compound for further research in cancer treatment.

properties

IUPAC Name

oxalic acid;1-[4-[3-(trifluoromethyl)phenoxy]butyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O.C2H2O4/c19-18(20,21)14-6-5-7-15(12-14)24-11-4-3-10-23-13-22-16-8-1-2-9-17(16)23;3-1(4)2(5)6/h1-2,5-9,12-13H,3-4,10-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGHTCYRMHENSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC(=C3)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate
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1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate
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1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate
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1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate
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1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate
Reactant of Route 6
Reactant of Route 6
1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate

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